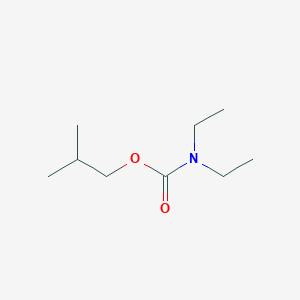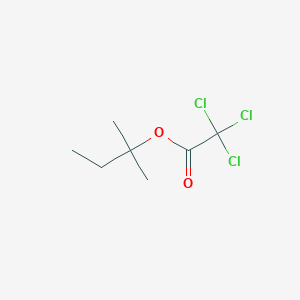
Acetic acid, trichloro, 1,1-dimethylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, trichloro, 1,1-dimethylpropyl ester is an organic compound with the molecular formula C7H11Cl3O2 and a molecular weight of 233.52 g/mol . This compound is a derivative of acetic acid, where the hydrogen atoms of the methyl group are replaced by chlorine atoms, and the esterification involves a 1,1-dimethylpropyl group. It is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
The synthesis of acetic acid, trichloro, 1,1-dimethylpropyl ester typically involves the esterification of trichloroacetic acid with 1,1-dimethylpropanol. The reaction is usually catalyzed by an acid, such as concentrated sulfuric acid, to facilitate the esterification process . The general reaction can be represented as follows:
Trichloroacetic acid+1,1-dimethylpropanolH2SO4Acetic acid, trichloro, 1,1-dimethylpropyl ester+H2O
Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity. These methods often include distillation and purification steps to isolate the desired ester.
Análisis De Reacciones Químicas
Acetic acid, trichloro, 1,1-dimethylpropyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze back to trichloroacetic acid and 1,1-dimethylpropanol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
Acetic acid, trichloro, 1,1-dimethylpropyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound can be used in biochemical assays and studies involving ester hydrolysis and enzyme activity.
Mecanismo De Acción
The mechanism of action of acetic acid, trichloro, 1,1-dimethylpropyl ester primarily involves its reactivity as an ester. In biochemical contexts, esterases can hydrolyze the ester bond, releasing trichloroacetic acid and 1,1-dimethylpropanol. The trichloroacetic acid can then participate in various metabolic pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Acetic acid, trichloro, 1,1-dimethylpropyl ester can be compared with other similar compounds, such as:
Trichloroacetic acid: A strong acid used in biochemistry for protein precipitation and as a chemical peel in dermatology.
Acetic acid, dichloro, 1,1-dimethylpropyl ester: A related ester with two chlorine atoms, differing in reactivity and applications.
Acetic acid, chloro, 1,1-dimethylethyl ester: Another related ester with a single chlorine atom, used in different chemical reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of three chlorine atoms, making it a valuable reagent in organic synthesis and industrial applications.
Propiedades
Número CAS |
90380-56-6 |
|---|---|
Fórmula molecular |
C7H11Cl3O2 |
Peso molecular |
233.5 g/mol |
Nombre IUPAC |
2-methylbutan-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C7H11Cl3O2/c1-4-6(2,3)12-5(11)7(8,9)10/h4H2,1-3H3 |
Clave InChI |
IOFGLFCKRVLSBV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)OC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate](/img/structure/B14349229.png)
![1H-4lambda~5~-[1,4,2,3]Diazadiphospholo[2,3-b][1,4,2,3]diazadiphosphole-2,4,6(3H,5H,7H)-trione](/img/structure/B14349235.png)
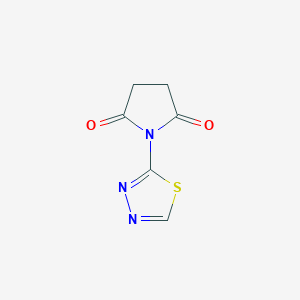
![2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride](/img/structure/B14349247.png)
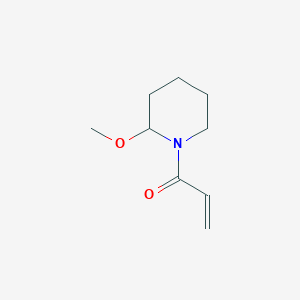

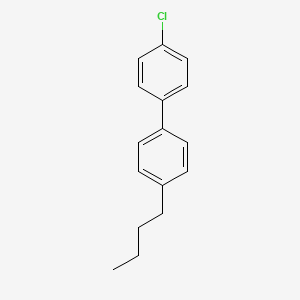
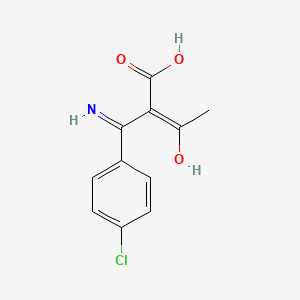
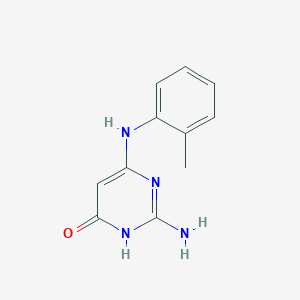
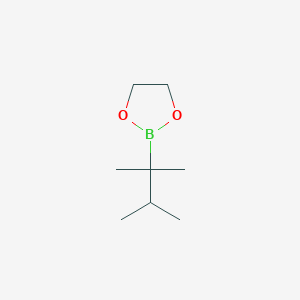
![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)

